Methyl 3-Hydroxybenzoate
Description
Historical Context and Discovery in Chemical Science
While a singular "discovery" of Methyl 3-hydroxybenzoate is not prominently documented, its history is intrinsically linked to the broader development of organic synthesis and the study of hydroxybenzoic acids. The esterification of carboxylic acids, a fundamental reaction in organic chemistry, has been known for over a century. The synthesis of this compound is a classic example of the Fischer-Speier esterification, a method developed in the late 19th century. This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. The earliest preparations of this compound likely occurred within the systematic investigation of the reactivity of the various isomers of hydroxybenzoic acid.
The traditional synthesis involves the direct condensation of 3-hydroxybenzoic acid with methanol (B129727), typically using a strong acid catalyst like concentrated sulfuric acid or hydrochloric acid. prepchem.com This method, while effective, presents challenges such as the corrosive nature of the catalyst and the generation of acidic waste.
Significance of this compound in Organic Chemistry and Biochemistry
In the realm of organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its bifunctional nature, possessing both a hydroxyl and a methyl ester group, allows for a variety of chemical transformations. It is a precursor in the preparation of compounds such as 3-hydroxybenzene-1,2-dicarbaldehyde.
From a biochemical perspective, this compound has been investigated for its biological activities. It has been noted for its antibacterial properties. nih.gov The mechanism of its bactericidal effects is believed to involve the disruption of microbial cell membranes and the denaturation of intracellular proteins, ultimately inhibiting essential enzymatic activities.
Isomeric Relationships and Comparative Chemical Reactivity
The position of the hydroxyl group on the benzene (B151609) ring significantly influences the chemical and physical properties of the methyl hydroxybenzoate isomers.
Methyl 2-hydroxybenzoate, commonly known as methyl salicylate (B1505791) or oil of wintergreen, is the ortho-isomer. A key feature of this isomer is the presence of a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester group. This internal hydrogen bonding affects its physical properties, such as its boiling point and solubility, and also influences its chemical reactivity.
Methyl 4-hydroxybenzoate (B8730719), or methylparaben, is the para-isomer and is widely known for its use as a preservative in the cosmetic and pharmaceutical industries. atamanchemicals.com In this isomer, the hydroxyl and ester groups are positioned at opposite ends of the benzene ring, allowing for intermolecular hydrogen bonding, which contributes to its higher melting point compared to the ortho-isomer. The esters of p-hydroxybenzoic acid are produced via the esterification of p-hydroxybenzoic acid with the appropriate alcohol. atamanchemicals.com
The electronic properties of the hydroxyl (-OH) and methoxycarbonyl (-COOCH₃) groups, and their positions on the benzene ring, dictate the reactivity of the isomers. The hydroxyl group is an activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the methoxycarbonyl group is a deactivating, meta-directing group because it withdraws electron density from the ring.
In this compound, the hydroxyl group is in the meta position relative to the ester group. This positioning means that the activating effect of the hydroxyl group and the deactivating effect of the ester group influence different positions on the ring, leading to a unique reactivity profile compared to its ortho and para isomers. For instance, in electrophilic aromatic substitution reactions, the directing effects of both substituents must be considered.
Overview of Research Directions and Open Questions concerning this compound
The study of this compound and its derivatives continues to be an active area of research, with several key questions and future directions emerging.
One significant area of focus is the development of more sustainable and efficient synthetic methods. While Fischer esterification is a classic method, research is ongoing to find greener alternatives that minimize the use of corrosive catalysts and reduce waste. The use of reusable solid acid catalysts, for example, is a promising avenue.
Another open question revolves around the full extent of the biological activities of this compound and its derivatives. While its antibacterial properties are known, further investigation into its potential as a lead compound for the development of new therapeutic agents is warranted. Understanding the structure-activity relationships of functionalized aromatic esters is crucial for designing molecules with enhanced biological efficacy. researchgate.net
Furthermore, the application of this compound as a building block in the synthesis of novel functional materials and complex natural products remains an area of active exploration. The divergent reactivity of aromatic esters is being harnessed to develop new catalytic transformations. acs.org Unraveling the intricacies of its reactivity will undoubtedly lead to the discovery of new synthetic methodologies.
Chemical Compound Information
| Compound Name |
| This compound |
| 3-hydroxybenzoic acid |
| Methanol |
| Methyl 2-hydroxybenzoate |
| Methyl Salicylate |
| Methyl 4-hydroxybenzoate |
| Methylparaben |
| 3-hydroxybenzene-1,2-dicarbaldehyde |
| Sulfuric acid |
| Hydrochloric acid |
| p-hydroxybenzoic acid |
Properties of Methyl Hydroxybenzoate Isomers
| Property | This compound | Methyl 2-hydroxybenzoate (Methyl Salicylate) | Methyl 4-hydroxybenzoate (Methylparaben) |
| Molecular Formula | C₈H₈O₃ | C₈H₈O₃ | C₈H₈O₃ |
| Molar Mass | 152.15 g/mol | 152.15 g/mol | 152.15 g/mol |
| Melting Point | 70-72 °C sigmaaldrich.com | -8.6 °C | 125-128 °C |
| Boiling Point | 280-281 °C sigmaaldrich.com | 220-223 °C | 270-280 °C |
| Appearance | White crystalline solid nih.gov | Colorless oily liquid | White crystalline powder |
| CAS Number | 19438-10-9 nih.gov | 119-36-8 | 99-76-3 |
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUCHDXIBAQWSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173071 | |
| Record name | Methyl 3-hydroxybenzoate | |
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Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
19438-10-9 | |
| Record name | Methyl 3-hydroxybenzoate | |
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| Record name | Methyl 3-hydroxybenzoate | |
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| Record name | Methyl 3-hydroxybenzoate | |
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| Record name | Methyl 3-hydroxybenzoate | |
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| Record name | Methyl 3-hydroxybenzoate | |
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| Record name | METHYL 3-HYDROXYBENZOATE | |
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Advanced Synthetic Methodologies for Methyl 3 Hydroxybenzoate
Refinements of Classical Esterification Protocols for Methyl 3-hydroxybenzoate
The traditional synthesis of this compound involves the direct esterification of 3-hydroxybenzoic acid with methanol (B129727), a reaction governed by equilibrium. Modern refinements to this classical approach have focused on optimizing reaction conditions and employing strategies to shift the equilibrium towards the product, thereby enhancing yield and reaction efficiency.
Optimized Fischer Esterification with Brønsted Acid Catalysts
Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, remains a cornerstone of ester synthesis. For this compound, this involves the reaction of 3-hydroxybenzoic acid with methanol in the presence of a Brønsted acid catalyst.
The mechanism of Fischer esterification is a well-established, multi-step process that is reversible. byjus.commasterorganicchemistry.com It commences with the protonation of the carbonyl oxygen of the carboxylic acid by the Brønsted acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol). The subsequent steps involve proton transfer, the elimination of a water molecule to form a protonated ester, and finally, deprotonation to yield the final ester product and regenerate the acid catalyst. byjus.commasterorganicchemistry.com
Kinetic studies on the acid-catalyzed esterification of substituted benzoic acids with methanol have provided valuable insights into the reaction rates and the influence of substituents. Research has shown that the reaction is first order with respect to the carboxylic acid. dnu.dp.ua The rate coefficients for the esterification of various substituted benzoic acids have been determined, indicating that both electronic and steric factors of the substituents play a crucial role in the reaction kinetics. rsc.org For 3-hydroxybenzoic acid, the hydroxyl group, being a meta-director, influences the electron density of the aromatic ring and, consequently, the reactivity of the carboxyl group.
A primary challenge in Fischer esterification is the equilibrium nature of the reaction, which can limit the product yield. byjus.com Several strategies have been developed to overcome this limitation by shifting the equilibrium towards the formation of this compound.
One of the most common and effective strategies is the use of a large excess of one of the reactants, typically the less expensive one, which in this case is methanol. byjus.com By increasing the concentration of methanol, the equilibrium is driven towards the product side, in accordance with Le Châtelier's principle.
Another critical strategy is the removal of water, a byproduct of the esterification reaction. byjus.com The continuous removal of water from the reaction mixture prevents the reverse reaction (ester hydrolysis) from occurring, thereby increasing the conversion of the carboxylic acid to the ester. Common methods for water removal include azeotropic distillation with a suitable solvent or the use of dehydrating agents. A patented method for the synthesis of methyl p-hydroxybenzoate, a similar compound, utilizes a cation exchange resin as a catalyst in conjunction with a dehydrating agent, such as a 3A or 4A molecular sieve, to continuously remove water and achieve high yields. google.com This approach significantly shortens the reaction time and simplifies the post-reaction workup. google.com
The following table summarizes the impact of these strategies on the yield of hydroxybenzoate esters:
| Strategy | Reactant Ratio (Acid:Alcohol) | Water Removal | Catalyst | Yield (%) | Reference |
| Excess Alcohol | 1:3 (p-hydroxybenzoic acid:methanol) | No | Sulfuric Acid | 86 | cabidigitallibrary.org |
| Excess Alcohol & Dehydrating Agent | 1:5 (p-hydroxybenzoic acid:methanol) | Molecular Sieves | Cation Exchange Resin | >90 | google.com |
Esterification with Activated Carboxylic Acid Derivatives
An alternative to the direct esterification of 3-hydroxybenzoic acid is the use of its more reactive, or "activated," derivatives. This approach circumvents the equilibrium limitations of Fischer esterification and often proceeds under milder conditions and with higher yields.
A common method for activating a carboxylic acid is to convert it into an acyl chloride. For the synthesis of this compound, 3-hydroxybenzoic acid can be reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form 3-hydroxybenzoyl chloride. This acyl chloride is highly electrophilic and reacts readily with methanol to produce this compound and hydrogen chloride. The reaction is typically carried out in an inert solvent. A similar procedure has been described for the synthesis of methyl 4-fluoro-3-hydroxybenzoate, where 4-fluoro-3-hydroxybenzoic acid is treated with thionyl chloride and then methanol to afford the corresponding ester in good yield.
The reaction proceeds as follows:
Activation of 3-hydroxybenzoic acid: HO-C₆H₄-COOH + SOCl₂ → HO-C₆H₄-COCl + SO₂ + HCl
Esterification of the acyl chloride: HO-C₆H₄-COCl + CH₃OH → HO-C₆H₄-COOCH₃ + HCl
This two-step process is generally very efficient and leads to high yields of the desired ester.
Catalytic Synthesis Approaches for this compound
The development of advanced catalytic systems is at the forefront of modern organic synthesis. For the production of this compound, significant efforts have been directed towards the use of heterogeneous catalysts, which offer several advantages over their homogeneous counterparts, including ease of separation, reusability, and reduced environmental impact. mdpi.com
Heterogeneous Catalysis in Esterification
Heterogeneous catalysts provide a solid phase on which the esterification reaction occurs. This simplifies the purification process as the catalyst can be easily removed by filtration at the end of the reaction.
Solid Acid Catalysts: A variety of solid acid catalysts have been investigated for the esterification of benzoic acid and its derivatives. These include:
Zirconium and Titanium-based Catalysts: Mixed oxide catalysts containing zirconium and titanium have demonstrated high activity in the esterification of various substituted benzoic acids with methanol. mdpi.com These catalysts are prepared by co-precipitation or impregnation methods and can be easily separated from the reaction mixture and reused without a significant loss of activity. mdpi.com The catalytic activity is attributed to the presence of both Brønsted and Lewis acid sites on the catalyst surface.
Cation Exchange Resins: Strong acid cation exchange resins, such as those with sulfonic acid functional groups, are effective catalysts for the esterification of hydroxybenzoic acids. A patented process for the synthesis of methyl p-hydroxybenzoate highlights the use of a cation exchange resin, which, when combined with a dehydrating agent, leads to high yields and improved reaction efficiency. google.com These resins are commercially available and can be regenerated and reused multiple times.
Zeolites: Zeolites are crystalline aluminosilicates with a well-defined porous structure and acidic properties, making them attractive catalysts for various organic transformations, including esterification. Zeolites like H-Beta have been shown to be effective catalysts for reactions involving carboxylic acids. rsc.org Their shape-selective properties can also influence the product distribution in certain reactions. The acidity and porous nature of zeolites can be tailored by modifying the silica-to-alumina ratio or through post-synthetic treatments. rsc.orgmdpi.com
The table below provides an overview of different heterogeneous catalysts and their reported performance in the synthesis of methyl benzoates.
| Catalyst | Substrate | Alcohol | Temperature (°C) | Yield (%) | Reference |
| Zr/Ti Solid Acid | Substituted Benzoic Acids | Methanol | 120 | High | mdpi.com |
| Cation Exchange Resin | p-Hydroxybenzoic Acid | Methanol | >80 | >90 | google.com |
| H-Beta Zeolite | 2-(4'-ethylbenzoyl)benzoic acid (dehydration) | - | - | High | rsc.org |
Enzymatic Esterification of 3-hydroxybenzoic Acid with Methanol
Enzymatic catalysis offers a highly selective and environmentally benign alternative to conventional chemical methods for ester synthesis. Lipases are the most commonly used enzymes for this purpose due to their stability in organic solvents and broad substrate specificity.
Candida antarctica lipase (B570770) B (CALB), often used in an immobilized form (e.g., Novozym 435), is a robust and versatile biocatalyst for esterification and transesterification reactions. Research has shown that immobilized CALB can effectively catalyze the transesterification of various methyl (hydroxy)benzoates, including this compound, with long-chain alcohols. nih.gov The study indicated that the transesterification activity of Novozym 435 is influenced by the position of the substituents on the phenyl ring, with the activity for meta-substituted benzoates being higher than for para-substituted ones. nih.gov
The direct esterification of 3-hydroxybenzoic acid with various alcohols can also be achieved using lipases. In a study on the synthesis of novel hydroxybenzoic acid ester conjugates, 3-hydroxybenzoic acid was first esterified with different alcohols in the presence of a strong acid catalyst. nih.gov While this particular study used chemical catalysis for the initial esterification, it sets a precedent for the synthesis of various esters of 3-hydroxybenzoic acid, which could potentially be adapted to enzymatic methods.
The efficiency of lipase-catalyzed reactions can be enhanced through various strategies, including enzyme engineering and optimization of reaction conditions. For instance, the methanol tolerance of CALB is a critical factor in the synthesis of methyl esters, as methanol can sometimes inhibit or deactivate the enzyme. Studies have focused on improving the methanol tolerance of CALB through saturation mutagenesis, leading to variants with enhanced activity and stability in the presence of methanol. nih.govnih.gov Such engineered lipases could significantly improve the yield of this compound in enzymatic synthesis.
The substrate specificity of lipases is another crucial aspect. While CALB is known for its broad substrate scope, its activity can be limited towards sterically hindered carboxylic acids or esters. rsc.org Semi-rational engineering approaches have been successfully applied to tailor the active site of CALB to accommodate bulky substrates, resulting in significantly increased catalytic activity. rsc.org Understanding the structural basis of substrate specificity allows for the targeted modification of the enzyme to improve its performance for a specific substrate like 3-hydroxybenzoic acid. By modifying amino acid residues in the substrate-binding pocket, it is possible to reduce steric hindrance and enhance the catalytic efficiency for the esterification of 3-hydroxybenzoic acid.
Green Chemistry Principles in this compound Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. Key strategies include the use of non-toxic solvents, renewable resources, and energy-efficient processes.
Conducting reactions in the absence of organic solvents or in aqueous media are cornerstone principles of green chemistry. Solvent-free reactions, also known as neat reactions, reduce waste, costs, and the hazards associated with volatile organic compounds.
The lipase-catalyzed synthesis of various alkyl (hydroxy)benzoates, including those derived from 3-hydroxybenzoic acid, has been successfully demonstrated under solvent-free conditions. nih.gov In one study, the transesterification of methyl (hydroxy)benzoates with fatty alcohols was carried out in a vacuum without any solvents or drying agents, showing high to moderate conversions. nih.gov This approach is particularly advantageous as it simplifies product purification and minimizes environmental pollution. The synthesis of other esters, such as propyl benzoate (B1203000), has also been optimized under solvent-free conditions using immobilized lipases. nih.gov
While aqueous medium reactions for the esterification of 3-hydroxybenzoic acid are less common due to the reversible nature of the reaction and the potential for hydrolysis of the product, the development of water-tolerant catalysts could make this a viable green alternative. The esterification of hydroxybenzoic acids can be carried out in a homogeneous liquid phase, which can sometimes be achieved without the addition of a separate organic solvent. google.com
Table 2: Green Chemistry Approaches in Ester Synthesis
| Approach | Description | Example | Advantages |
|---|---|---|---|
| Solvent-Free Synthesis | Reaction is conducted without a solvent, often with one of the reactants in excess. | Lipase-catalyzed transesterification of this compound. nih.gov | Reduced waste, lower cost, simplified purification, improved safety. |
| Aqueous Medium Reactions | Water is used as the reaction solvent. | Esterification of hydroxybenzoic acids in a homogeneous liquid phase. google.com | Environmentally benign solvent, low cost, non-flammable. |
Microwave-Assisted Synthesis for Accelerated Reaction Kinetics
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. Unlike conventional heating methods that transfer energy inefficiently through conduction and convection, microwave irradiation delivers energy directly to the molecules within the reaction mixture. uwlax.edu This direct and efficient energy transfer can lead to a dramatic reduction in reaction times, often from hours to mere minutes, along with an improvement in product yield and quality. researchgate.net
The synthesis of benzoate esters, such as this compound, via Fischer esterification is a prime candidate for microwave-assisted techniques. The mechanism involves the acid-catalyzed reaction between a carboxylic acid (3-hydroxybenzoic acid) and an alcohol (methanol). uwlax.edu Microwave energy effectively accelerates this equilibrium-driven process, significantly shortening the time required to reach completion. researchgate.net Research on the synthesis of methyl benzoate has shown that microwave heating can achieve near-quantitative conversion in a fraction of the time required by conventional methods. researchgate.net
| Method | Reaction Time | Conversion of Benzoic Acid (%) | Selectivity for Methyl Benzoate (%) | Reference |
|---|---|---|---|---|
| Conventional Heating (Batch Reactor) | Several Hours | 88% | 74% | researchgate.net |
| Microwave-Assisted (300 W) | 10 minutes | 99.99% | 86% | researchgate.net |
This table presents a comparative analysis of conventional versus microwave-assisted synthesis for a model esterification reaction, illustrating the significant acceleration in reaction kinetics.
Flow Chemistry and Continuous Reactor Systems for Production
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, represents a paradigm shift from traditional batch production. unimi.itnih.gov This technology offers enhanced control over critical reaction parameters such as temperature, pressure, and mixing, leading to higher yields, better product quality, and improved safety. ajinomoto.com Continuous flow reactors are particularly advantageous for scaling up production, as they allow for seamless transition from laboratory-scale research to industrial manufacturing without the challenges associated with batch reactor scale-up. unimi.itajinomoto.com
The production of this compound can be significantly optimized using continuous reactor systems. The high surface-to-volume ratio in microreactors enables highly efficient heat and mass transfer, which is crucial for controlling exothermic reactions and preventing the formation of hotspots or concentration gradients. nih.gov This precise control minimizes the formation of byproducts and simplifies purification processes. Furthermore, continuous flow systems are inherently safer, especially when dealing with hazardous reagents or intermediates, as the total volume of reactive material within the reactor at any given time is very small. ajinomoto.com The integration of in-line purification and analysis tools can lead to fully automated and highly efficient manufacturing processes. unimi.it
| Parameter | Batch Reactor | Continuous Flow Reactor | Reference |
|---|---|---|---|
| Scalability | Difficult, non-linear | Easy, linear (by extending run time) | ajinomoto.com |
| Heat Transfer | Limited by surface area | Excellent due to high surface-to-volume ratio | nih.gov |
| Mass Transfer | Often inefficient, requires vigorous stirring | Highly efficient due to short diffusion distances | unimi.it |
| Safety | Higher risk due to large volumes of reactants | Inherently safer with small internal volumes | ajinomoto.com |
| Process Control | Less precise control over parameters | Precise control over temperature, pressure, and time | ajinomoto.com |
This table summarizes the key advantages of utilizing continuous flow reactors over traditional batch reactors for chemical synthesis.
Atom Economy and Waste Minimization in Synthesis
A central principle of green chemistry is the concept of atom economy, which focuses on maximizing the incorporation of atoms from all starting materials into the final desired product. jk-sci.comnih.gov Developed by Barry Trost, atom economy provides a measure of the efficiency of a chemical reaction, shifting the focus from reaction yield to the minimization of waste. nih.govfupress.net Reactions with high atom economy, such as additions and rearrangements, are inherently more sustainable as they generate few or no byproducts. jk-sci.com
In the context of synthesizing this compound, applying the principle of atom economy involves selecting synthetic routes that avoid the use of stoichiometric reagents and protecting groups, which are ultimately discarded as waste. For instance, a direct catalytic addition of necessary functional groups to a simpler precursor would be preferable to a multi-step synthesis involving substitution or elimination reactions, which inherently generate waste products. nih.gov By prioritizing atom-economical pathways, chemists can significantly reduce the environmental footprint of the synthesis, minimize the need for costly waste treatment, and create more sustainable manufacturing processes. jk-sci.com
Formula for Atom Economy: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 nih.gov
Exploration of Novel Synthetic Pathways to this compound
The search for innovative and efficient methods to construct polysubstituted aromatic compounds like this compound is a continuous effort in organic chemistry. Novel pathways, including photochemical rearrangements, creative derivatization of existing precursors, and sustainable biotechnological routes, offer promising alternatives to traditional synthetic strategies, which can be limited by low reactivity or poor selectivity. researchgate.net
Photochemical Rearrangement Strategies for Substituted Benzoates
Photochemical reactions provide a unique avenue for synthesizing complex molecules by accessing excited states that are unavailable through thermal methods. A notable strategy for preparing 3-hydroxybenzoic acid derivatives involves the photochemical rearrangement of substituted bicyclo[3.1.0]hex-3-en-2-ones. researchgate.netcdnsciencepub.com This process proceeds through a photo-induced diradical or zwitterionic intermediate, which, upon a 1,2-hydrogen shift, aromatizes to form the desired phenol (B47542) derivative. cdnsciencepub.com
The success of this transformation is highly dependent on the reaction conditions, particularly the wavelength of light used. cdnsciencepub.com For example, the use of 300 nm light was found to be optimal for converting a bicyclic precursor into ethyl 3-hydroxybenzoate in moderate yield. cdnsciencepub.com The presence of a hydrogen atom at a specific position (the 6'-position) is also crucial to prevent undesired side reactions. cdnsciencepub.com This methodology demonstrates the potential of light-induced rearrangements to construct the 1,3-dioxygenated aromatic pattern characteristic of this compound from non-aromatic precursors.
| Precursor | Solvent | Wavelength (nm) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 6-carboethoxy-bicyclo[3.1.0]hex-3-en-2-one | Benzene (B151609) | 350 | - (Epimerization) | - | cdnsciencepub.com |
| 6-carboethoxy-bicyclo[3.1.0]hex-3-en-2-one | Benzene | 300 | Ethyl 3-hydroxybenzoate | Moderate | cdnsciencepub.com |
| 6-carboethoxy-bicyclo[3.1.0]hex-3-en-2-one | Acetone | 300 | Ethyl 3-hydroxybenzoate | 65% | cdnsciencepub.com |
| 6-nitrile-bicyclo[3.1.0]hex-3-en-2-one | Acetone | 300 | 3-hydroxybenzonitrile | 62% | cdnsciencepub.com |
This table shows experimental data for the photochemical rearrangement of bicyclic ketones into 3-hydroxybenzoic acid derivatives, highlighting the influence of solvent and wavelength on the reaction outcome.
Derivatization of Other Aromatic Precursors
A common and practical approach to synthesizing this compound is through the chemical modification, or derivatization, of readily available aromatic precursors. The most direct method is the Fischer esterification of 3-hydroxybenzoic acid with methanol in the presence of an acid catalyst. prepchem.com This reaction directly converts the carboxylic acid group into the desired methyl ester.
Alternatively, synthesis can begin with other substituted aromatic compounds. For example, a process for preparing aromatic methyl methoxycarboxylates involves the methylation of a hydroxybenzoic acid precursor. google.com While this specific patent focuses on other isomers, the principle of modifying functional groups on a pre-existing benzene ring is broadly applicable. One could envision a strategy starting with a different benzoic acid derivative, where the hydroxyl group is introduced at a later stage through reactions like nucleophilic aromatic substitution or oxidation, followed by esterification. The choice of precursor and reaction sequence depends on factors such as commercial availability, cost, and the desired substitution pattern on the final molecule.
Biotechnological Production and Fermentative Routes
Harnessing microbial cell factories for the production of chemicals offers a sustainable alternative to traditional petroleum-based synthesis. frontiersin.org Biotechnological routes utilize renewable feedstocks like glucose or glycerol (B35011) and operate under mild, environmentally benign conditions. frontiersin.org While the direct fermentative production of this compound is not yet established, related pathways provide a blueprint for its potential development.
Research has demonstrated the anaerobic fermentation of 3-hydroxybenzoate by bacteria such as Sporotomaculum hydroxybenzoicum. researchgate.net This organism activates 3-hydroxybenzoate to 3-hydroxybenzoyl-CoA as the first step in its metabolic degradation pathway. researchgate.net Understanding these catabolic pathways is crucial, as they can often be engineered to run in reverse for biosynthetic purposes.
Furthermore, significant progress has been made in engineering microbes like Pseudomonas taiwanensis to produce other aromatic compounds, such as 4-hydroxybenzoate (B8730719), from simple sugars. frontiersin.org The strategies employed, which include overexpressing key enzymes in the shikimate pathway to increase the flux towards aromatic precursors and knocking out degradation pathways, could be adapted to channel metabolic intermediates towards the synthesis of 3-hydroxybenzoate. frontiersin.org Subsequent enzymatic esterification could then yield the final this compound product, creating a fully biological production route from renewable resources.
Chemical Reactivity and Derivatization of Methyl 3 Hydroxybenzoate
Electrophilic Aromatic Substitution Reactions of Methyl 3-hydroxybenzoate
The orientation of incoming electrophiles onto the benzene (B151609) ring of this compound is governed by the directing effects of the existing substituents. The hydroxyl group is an activating, ortho-, para- directing group, while the methoxycarbonyl group is a deactivating, meta- directing group. This dichotomy results in a complex substitution pattern that is highly dependent on the nature of the electrophile and the reaction conditions.
Halogenation Studies and Regioselectivity
The halogenation of this compound introduces one or more halogen atoms onto the aromatic ring, with the regiochemical outcome being a subject of detailed study. The strong activating effect of the hydroxyl group primarily directs the incoming halogen to the positions ortho and para to it (positions 2, 4, and 6). For instance, the bromination of 3-hydroxybenzonitrile, a compound with a similar substitution pattern, yields a mixture of 2-bromo-5-hydroxybenzonitrile (B120245) and 2-bromo-3-hydroxybenzonitrile, demonstrating a preference for substitution ortho to the hydroxyl group. nih.gov
In the case of this compound, electrophilic aromatic bromination is anticipated to favor substitution at the positions activated by the hydroxyl group. The use of reagents like N-bromosuccinimide (NBS) is known to be highly regioselective for electrophilic aromatic brominations. nih.gov
Nitration and Sulfonation Patterns
The nitration of methyl benzoate (B1203000), a related compound lacking the hydroxyl group, proceeds to give methyl 3-nitrobenzoate, as the ester group directs the incoming nitro group to the meta position. orgsyn.orgresearchgate.netechemi.comma.edumnstate.edu However, the presence of the strongly activating hydroxyl group in this compound significantly influences the regioselectivity of nitration. The reaction with a mixture of nitric acid and sulfuric acid is expected to yield products where the nitro group is directed to the positions activated by the hydroxyl group.
Similarly, sulfonation of phenols typically occurs readily, yielding either the ortho or para isomer depending on the reaction temperature. At lower temperatures, the ortho isomer is favored, while higher temperatures promote the formation of the para isomer. Given the directing effects of the substituents on this compound, sulfonation is expected to occur at the positions activated by the hydroxyl group. The sulfonation of benzoic acid with fuming sulfuric acid or sulfur trioxide is a known method for the preparation of m-sulfobenzoic acid. google.com
Friedel-Crafts Acylation and Alkylation
Friedel-Crafts reactions, which involve the introduction of acyl or alkyl groups onto an aromatic ring, are important for carbon-carbon bond formation. mt.commasterorganicchemistry.comyoutube.comlibretexts.orglibretexts.orglibretexts.orgnih.govchemistrysteps.com However, the application of these reactions to substrates like this compound can be complex. The hydroxyl group, being a Lewis basic site, can coordinate with the Lewis acid catalyst (e.g., AlCl₃), which can deactivate the ring towards electrophilic substitution.
In Friedel-Crafts acylation, the reaction of an arene with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst leads to the formation of a ketone. masterorganicchemistry.com For phenols, both C-acylation (on the aromatic ring) and O-acylation (at the hydroxyl group) are possible. The product distribution is often dependent on the reaction conditions. Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkyl halide and a Lewis acid catalyst. mt.comyoutube.comlibretexts.orglibretexts.orglibretexts.orgchemistrysteps.com Similar to acylation, the presence of the hydroxyl group can lead to complications due to its interaction with the catalyst.
Nucleophilic Reactions at the Ester and Hydroxyl Functionalities
The ester and hydroxyl groups of this compound are susceptible to nucleophilic attack, leading to transformations such as hydrolysis and other derivatizations.
Hydrolysis Mechanisms under Acidic, Neutral, and Basic Conditions
The hydrolysis of the methyl ester group in this compound to the corresponding carboxylic acid, 3-hydroxybenzoic acid, can be achieved under acidic, neutral, or basic conditions. The rate and mechanism of this reaction are highly dependent on the pH of the medium.
Under acidic conditions , the hydrolysis of esters is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
In neutral conditions , the hydrolysis of esters is generally slow.
Under basic conditions , ester hydrolysis, often referred to as saponification, is an irreversible reaction. The hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which then collapses to yield the carboxylate salt and methanol (B129727). The rate of alkaline hydrolysis is influenced by the nature of substituents on the aromatic ring; electron-withdrawing groups tend to increase the rate of hydrolysis, while electron-donating groups decrease it. brainly.com
Kinetic Studies of Hydrolysis Rates and Influencing Factors
The rate of hydrolysis of this compound is influenced by several factors, including pH, temperature, and the presence of substituents on the aromatic ring. Kinetic studies provide valuable insights into these influencing factors.
The alkaline hydrolysis of methyl substituted benzoates has been shown to follow second-order kinetics. chemrxiv.org The rate constant for this reaction is affected by the electronic properties of the substituents. For instance, electron-donating groups, like a methoxy (B1213986) group, decrease the rate of hydrolysis, whereas electron-withdrawing groups, such as a nitro group, increase the rate. brainly.com This is because electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Studies on substituted methyl benzoates have provided data on the relative rates of saponification. The following table illustrates the effect of substituents on the rate constant of saponification of methyl benzoates.
| Substituent | Rate Constant (k) |
| p-Nitro | 35.5 |
| m-Nitro | 27.2 |
| p-Chloro | 3.84 |
| m-Chloro | 3.55 |
| H | 1.70 |
| m-Methyl | 1.35 |
| p-Methyl | 0.98 |
| p-Methoxy | 0.43 |
| p-Amino | 0.12 |
| Data sourced from a study on the saponification of substituted methyl benzoates and is provided for comparative purposes. |
The position of the substituent also plays a role, with para-substituted compounds generally being more reactive than their meta-counterparts in saponification reactions. chegg.com Solvents also have a significant effect on the rate of hydrolysis. For example, the rate constant of alkaline hydrolysis of methyl substituted benzoates decreases with an increasing percentage of a co-solvent like dioxane. zenodo.org
Environmental Hydrolysis and Degradation Pathways
The environmental fate of this compound is of interest due to its use in various products. While specific studies on the environmental degradation of this compound are not extensively documented, the degradation pathways of its structural isomers, the parabens (esters of 4-hydroxybenzoic acid), have been studied and provide insight into the likely fate of the meta-isomer.
The primary degradation pathway for parabens in the environment is initiated by the enzymatic hydrolysis of the ester bond. nih.gov This process is carried out by various microorganisms present in soil and aquatic environments. For instance, bacteria such as Enterobacter cloacae have been shown to efficiently hydrolyze parabens to their corresponding 4-hydroxybenzoic acid and alcohol. nih.gov A similar initial step is expected for this compound, yielding 3-hydroxybenzoic acid and methanol.
Following hydrolysis, the resulting 3-hydroxybenzoic acid is susceptible to further microbial degradation. For 4-hydroxybenzoic acid, a common subsequent step is aerobic decarboxylation to produce phenol (B47542). nih.govresearchgate.net It is plausible that 3-hydroxybenzoic acid could undergo a similar decarboxylation to form resorcinol, or be metabolized through other aromatic degradation pathways involving ring cleavage.
In addition to biotic degradation, abiotic processes such as advanced oxidation processes (AOPs) can contribute to the degradation of hydroxybenzoate esters in water treatment scenarios. nih.govresearchgate.net These processes generate highly reactive hydroxyl radicals that can attack the aromatic ring, leading to its eventual mineralization. While parabens are generally stable in a pH range of 4-8, they can undergo hydrolysis under more acidic or alkaline conditions. researchgate.net
Table 1: Potential Environmental Degradation Steps for this compound
| Step | Reaction | Description |
|---|---|---|
| 1 | Biotic Hydrolysis | Microbial enzymes cleave the ester bond to form 3-hydroxybenzoic acid and methanol. |
| 2 | Biotic Decarboxylation | The resulting 3-hydroxybenzoic acid may be decarboxylated by microorganisms. |
| 3 | Ring Cleavage | Subsequent microbial action can lead to the opening of the aromatic ring. |
| 4 | Abiotic Oxidation | Advanced oxidation processes can degrade the molecule through reaction with hydroxyl radicals. |
Transesterification Reactions with Various Alcohols
Transesterification is a process where the ester group of this compound reacts with an alcohol to form a new ester and methanol. This reaction can be catalyzed by either acids or bases.
Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing its electrophilicity and making it more susceptible to nucleophilic attack by an alcohol. In contrast, under basic conditions, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon of the ester.
The reaction is typically performed using a large excess of the reactant alcohol to drive the equilibrium towards the formation of the desired product. A variety of alcohols can be used in the transesterification of hydroxybenzoate esters, including simple primary and secondary alcohols, as well as more complex polyols like sugar alcohols.
Table 2: Catalysts and Conditions for Transesterification of Methyl Benzoate Esters
| Catalyst Type | Example | Alcohol | Conditions |
|---|---|---|---|
| Acid | Sulfuric Acid (H₂SO₄) | Ethanol | Reflux |
| Base | Sodium Methoxide (B1231860) (NaOMe) | Propanol | Anhydrous conditions |
| Solid Acid | Zirconium/Titanium Oxides | Methanol | High temperature |
| Enzyme | Lipase (B570770) | Various | Mild temperature, organic solvent |
Ester Reduction to Corresponding Alcohols
The methyl ester group of this compound can be reduced to a primary alcohol, yielding 3-hydroxybenzyl alcohol. This transformation requires the use of strong reducing agents, as milder reagents are generally not effective in reducing esters.
Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for the reduction of esters to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, followed by the elimination of a methoxide ion and a second hydride addition to the resulting aldehyde intermediate.
Alternatively, under carefully controlled conditions, esters can be partially reduced to aldehydes. Diisobutylaluminium hydride (DIBAL-H) is often used for this purpose at low temperatures (-78 °C) to prevent over-reduction to the alcohol.
Table 3: Reducing Agents for the Conversion of this compound
| Reagent | Product | Conditions |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | 3-Hydroxybenzyl alcohol | Anhydrous ether or THF |
| Diisobutylaluminium hydride (DIBAL-H) | 3-Hydroxybenzaldehyde | Toluene, -78 °C |
Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound is a key site for various chemical modifications, including O-alkylation, O-acylation, and oxidation.
O-Alkylation involves the conversion of the phenolic hydroxyl group into an ether. A widely used method for this transformation is the Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a strong base, such as sodium hydride (NaH), to form a phenoxide ion. This nucleophilic phenoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether.
O-Acylation is the reaction of the phenolic hydroxyl group with an acylating agent, such as an acid chloride or anhydride, to form a phenolic ester. This reaction is often carried out in the presence of a base, like pyridine (B92270) or triethylamine, which acts as a catalyst and neutralizes the acidic byproduct. An efficient one-pot method for the selective O-acylation of phenols using organic salts as acylating reagents has also been reported. rsc.org
Table 4: Reagents for O-Alkylation and O-Acylation of the Phenolic Group
| Reaction | Reagent(s) | Product Type |
|---|
| O-Alkylation | 1. NaH 2. Alkyl halide (e.g., CH₃I) | Aryl ether | | O-Acylation | Acyl chloride (e.g., CH₃COCl), Pyridine | Phenolic ester | | O-Acylation | Acetic anhydride ((CH₃CO)₂O), Base | Phenolic ester |
The phenolic hydroxyl group makes the aromatic ring of this compound susceptible to oxidation. The outcome of the oxidation reaction depends on the oxidizing agent and the reaction conditions. Mild oxidizing agents may lead to the formation of diphenols through coupling reactions.
Stronger oxidizing agents can lead to the formation of quinone-like structures or even ring cleavage. The presence of the electron-withdrawing ester group can influence the regioselectivity of the oxidation. In environmental or biological systems, enzymatic oxidation of phenols is a common degradation pathway.
Table 5: Potential Oxidation Products of the Phenolic Moiety
| Oxidizing Agent | Potential Product(s) |
|---|---|
| Fremy's salt | Quinone derivatives |
| Salcomine-O₂ | Quinone derivatives |
| Strong oxidants (e.g., KMnO₄) | Ring cleavage products |
Coupling Reactions and Complex Molecule Synthesis featuring this compound
This compound serves as a valuable building block in the synthesis of more complex molecules. chemicalbook.com Its functional groups can be manipulated to participate in various carbon-carbon bond-forming reactions, including palladium-catalyzed cross-coupling reactions.
To participate in coupling reactions such as the Suzuki, Heck, or Sonogashira reactions, the phenolic hydroxyl group can be converted into a triflate (-OTf) group. The triflate is an excellent leaving group, allowing for the coupling of various organometallic reagents at that position on the aromatic ring.
Suzuki Coupling: A triflated derivative of this compound can be coupled with an organoboron compound in the presence of a palladium catalyst and a base to form a biaryl structure. masterorganicchemistry.com
Heck Coupling: The triflated derivative can also react with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. masterorganicchemistry.com
Sonogashira Coupling: This reaction involves the coupling of the triflated derivative with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to introduce an alkyne substituent onto the aromatic ring. nih.govorganic-chemistry.org
Furthermore, the aromatic ring of this compound can be halogenated to introduce a leaving group at other positions, providing another handle for cross-coupling reactions. This compound has been utilized as a starting material in the synthesis of compounds such as 3-hydroxybenzene-1,2-dicarbaldehyde and O-methyl O-[3-methyl-4-(methylthio)phenyl]O-(3-methylcarboxyphenyl) phosphorothioate (B77711). chemicalbook.com
Table 6: Potential Coupling Reactions Involving this compound Derivatives
| Reaction | Coupling Partner | Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki | Arylboronic acid | Pd catalyst, Base | C(sp²)-C(sp²) |
| Heck | Alkene | Pd catalyst, Base | C(sp²)-C(sp²) |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²)-C(sp) |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of biaryl compounds and substituted alkenes. masterorganicchemistry.com While the direct use of phenols in these reactions is challenging, their conversion to more reactive electrophiles, such as triflates, enables their participation in Suzuki and Heck couplings. nih.gov
The Suzuki-Miyaura coupling, for instance, involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.org To utilize this compound in a Suzuki coupling, the phenolic hydroxyl group is first converted to a triflate (trifluoromethanesulfonate). This transformation is typically achieved by reacting the phenol with triflic anhydride in the presence of a base like pyridine. The resulting methyl 3-(trifluoromethanesulfonyloxy)benzoate can then be coupled with a variety of aryl or vinyl boronic acids or their esters to form new carbon-carbon bonds.
The general catalytic cycle for the Suzuki-Miyaura coupling is initiated by the oxidative addition of the aryl triflate to a palladium(0) complex. This is followed by transmetalation with the organoboron reagent, and the cycle is completed by reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. rug.nl
| Step | Description | Key Intermediates |
|---|---|---|
| Activation | Conversion of the hydroxyl group of this compound to a triflate. | Methyl 3-(trifluoromethanesulfonyloxy)benzoate |
| Oxidative Addition | Addition of the aryl triflate to the Pd(0) catalyst. | Ar-Pd(II)-OTf complex |
| Transmetalation | Transfer of the organic group from the boron reagent to the palladium complex. | Ar-Pd(II)-R complex |
| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | Coupled product (biaryl or vinylarene) |
Similarly, the Heck reaction allows for the formation of a substituted alkene through the palladium-catalyzed reaction of an aryl halide or triflate with an alkene. misuratau.edu.ly The activated methyl 3-(trifluoromethanesulfonyloxy)benzoate can undergo a Heck reaction with various alkenes to introduce a vinyl group onto the aromatic ring. The mechanism of the Heck reaction involves the oxidative addition of the aryl triflate to a palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond, and subsequent β-hydride elimination to release the product and a palladium-hydride species. A base is required to regenerate the active palladium(0) catalyst. libretexts.org
Synthesis of Heterocyclic Compounds Utilizing this compound Scaffolds
The structural framework of this compound is a valuable starting point for the synthesis of various heterocyclic compounds, such as quinolines and benzofurans. These heterocycles are prevalent in many biologically active molecules and natural products. novartis.comnbinno.comnih.gov
A key transformation of this compound is its conversion to 3-hydroxybenzene-1,2-dicarbaldehyde. chemicalbook.com This dialdehyde (B1249045) is a versatile intermediate that can undergo condensation reactions with various nucleophiles to form heterocyclic rings.
Synthesis of Quinolines: Quinolines can be synthesized through several methods, including the Friedländer annulation, which involves the reaction of an o-aminobenzaldehyde or o-aminobenzophenone with a compound containing an α-methylene group adjacent to a carbonyl. While this compound itself is not a direct precursor in the classical Friedländer synthesis, its derivatives can be tailored for such reactions. For example, functionalization of the aromatic ring to introduce an amino group ortho to a newly formed carbonyl-containing side chain could create a suitable precursor for intramolecular cyclization to a quinoline (B57606) ring system.
Synthesis of Benzofurans: Benzofurans can be synthesized from phenols through various strategies. One common approach is the O-alkylation of a phenol with an α-haloketone, followed by intramolecular cyclization. In the context of this compound, the phenolic hydroxyl group can be reacted with a suitable reagent, such as chloroacetone, to form an ether intermediate. This intermediate can then undergo acid-catalyzed cyclization to yield a benzofuran (B130515) derivative.
| Heterocycle | Key Intermediate/Strategy | General Reaction Type |
|---|---|---|
| Quinoline | Derivatization to form an o-aminoaryl ketone/aldehyde | Condensation and cyclization (e.g., Friedländer synthesis) |
| Benzofuran | O-alkylation with an α-haloketone followed by cyclization | Williamson ether synthesis and intramolecular condensation |
| Other Heterocycles | 3-Hydroxybenzene-1,2-dicarbaldehyde intermediate | Condensation with dinucleophiles (e.g., hydrazines, hydroxylamine) |
Preparation of Organophosphorus Derivatives and Related Compounds
The hydroxyl group of this compound is a key functional handle for the introduction of phosphorus-containing moieties, leading to the formation of organophosphorus compounds such as phosphorothioates, phosphonates, and phosphinates. These compounds have diverse applications, including in medicinal chemistry and materials science.
A documented application of this compound is in the synthesis of O-methyl O-[3-methyl-4-(methylthio)phenyl]O-(3-methylcarboxyphenyl) phosphorothioate. chemicalbook.com This synthesis demonstrates the reactivity of the phenolic hydroxyl group towards phosphorylation.
Synthesis of Phosphonates and Phosphinates: The synthesis of aryl phosphonates and phosphinates from phenols can be achieved through various methods. One common strategy involves the reaction of the phenol with a phosphonic or phosphinic chloride in the presence of a base. Alternatively, palladium-catalyzed cross-coupling reactions of aryl triflates (derived from phenols) with H-phosphonates (Hirao reaction) or phosphinates can be employed to form the C-P bond. organic-chemistry.org
For this compound, conversion of the hydroxyl group to a triflate would enable its participation in such palladium-catalyzed C-P bond-forming reactions. This would allow for the synthesis of a wide range of methyl 3-(dialkoxyphosphoryl)benzoates or methyl 3-(alkoxy(alkyl/aryl)phosphoryl)benzoates.
| Derivative Type | General Synthetic Approach | Reactant for Hydroxyl Group |
|---|---|---|
| Phosphorothioate | Reaction with a phosphorochloridothioate | Thiophosphoryl chloride derivative |
| Phosphonate | Reaction with a phosphonic chloride or Pd-catalyzed coupling of the triflate with an H-phosphonate | Dialkyl phosphonic chloride or dialkyl phosphite |
| Phosphinate | Reaction with a phosphinic chloride or Pd-catalyzed coupling of the triflate with an H-phosphinate | Alkyl/aryl phosphinic chloride or alkyl/aryl phosphinate |
Computational Chemistry and Theoretical Studies of Methyl 3 Hydroxybenzoate
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For Methyl 3-hydroxybenzoate, both Density Functional Theory (DFT) and ab initio methods have been employed to provide a detailed picture of its structural and electronic characteristics.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has proven to be a highly effective method for studying the properties of medium-sized organic molecules like this compound. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with the 6-31G** basis set has been successfully used to optimize the molecular structure and calculate various parameters.
The global minimum energy of Methyl m-hydroxy benzoate (B1203000) (MMHB) has been calculated to be -535.36013 Hartrees using DFT structure optimization. researchgate.net The optimized geometry reveals key bond lengths and angles that define its structure. For instance, the introduction of the hydroxyl and methyl ester groups onto the benzene (B151609) ring induces slight changes in the ring's C-C bond distances. researchgate.net
Electronic properties have also been investigated using DFT. Mulliken population analysis indicates that the oxygen atoms of the hydroxyl and ester groups carry significant negative charges, identifying them as electron acceptors. acs.org The calculated HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies provide insights into the molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO is a critical parameter in determining molecular properties.
Table 1: Selected Optimized Geometrical Parameters of this compound (MMHB) using DFT (B3LYP/6-31G**) This table is interactive. Users can sort and filter the data.
| Parameter | Atom(s) | Bond Length (Å) / Bond Angle (°) |
|---|---|---|
| Bond Length | C1-C2 | 1.39 |
| Bond Length | C2-C3 | 1.39 |
| Bond Length | C3-C4 | 1.39 |
| Bond Length | C4-C5 | 1.39 |
| Bond Length | C5-C6 | 1.39 |
| Bond Length | C6-C1 | 1.40 |
| Bond Length | C3-O10 | 1.36 |
| Bond Length | C1-C7 | 1.50 |
| Bond Length | C7=O8 | 1.21 |
| Bond Length | C7-O9 | 1.34 |
| Bond Length | O9-C11 | 1.44 |
| Bond Angle | C6-C1-C2 | 119.5 |
| Bond Angle | C1-C2-C3 | 120.5 |
| Bond Angle | C2-C3-C4 | 119.8 |
| Bond Angle | C3-C4-C5 | 120.2 |
| Bond Angle | C4-C5-C6 | 120.0 |
| Bond Angle | C5-C6-C1 | 119.9 |
| Bond Angle | C2-C3-O10 | 121.0 |
| Bond Angle | C4-C3-O10 | 119.2 |
| Bond Angle | C2-C1-C7 | 120.3 |
| Bond Angle | C6-C1-C7 | 120.2 |
Data sourced from Jayamani et al. (2013).
Ab Initio Methods for Electronic Properties
Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, have also been applied to study this compound. These methods are crucial for obtaining highly accurate electronic properties.
This compound has been utilized as a benchmark system in several computational studies, indicating that its conformational and electronic properties are well-established and can be reliably calculated. acs.orgresearchgate.netresearchgate.netnih.govfrontiersin.orgdesy.deresearchgate.net Methods such as Møller-Plesset perturbation theory (MP2) and Configuration Interaction Singles (CIS) have been used in these benchmark calculations. acs.orgresearchgate.net
Specifically, the CIS method has been employed to calculate the theoretical electronic absorption spectra of this compound. acs.org These calculations help in understanding the electronic transitions within the molecule, such as the transition from the HOMO to the LUMO, which corresponds to the visible absorption maxima. acs.org Ab initio calculations at various levels of theory, including HF, DFT, and MP2, have been used to support the analysis of conformational equilibria in related systems, further highlighting the reliability of these methods for molecules like this compound. acs.org
Molecular Dynamics Simulations for Conformational Analysis and Interactions
While quantum chemical calculations provide detailed information on static molecular properties, molecular dynamics (MD) simulations are essential for exploring the conformational landscape and intermolecular interactions of a molecule over time. To date, specific studies focusing exclusively on the molecular dynamics simulations of this compound for conformational analysis are not widely reported in the literature. However, MD simulations have been employed to study enzymes where this compound acts as a substrate, modeling the movement of protein domains that accommodate the molecule. biorxiv.orgrsc.orgresearchgate.net These studies suggest that the flexibility of both the ligand and the protein is crucial for their interaction.
Prediction of Spectroscopic Parameters
Computational chemistry is an invaluable tool for predicting spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures and assignments of spectral features.
NMR Chemical Shift Prediction
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of computational chemistry. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors.
For this compound, 1H and 13C NMR chemical shifts have been calculated using the GIAO method at the B3LYP/6-31G** level of theory. acs.orgelixirpublishers.com The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS), computed at the same level of theory. The results from these calculations show good agreement with experimental NMR data, aiding in the definitive assignment of proton and carbon signals in the NMR spectra. acs.org
Table 2: Experimental and Calculated 1H and 13C NMR Chemical Shifts (ppm) for this compound This table is interactive. Users can sort and filter the data.
| Atom | Experimental 1H | Calculated 1H (GIAO) | Atom | Experimental 13C | Calculated 13C (GIAO) |
|---|---|---|---|---|---|
| H2 | 7.62 | 7.60 | C1 | 131.5 | 131.3 |
| H4 | 7.15 | 7.13 | C2 | 122.0 | 121.8 |
| H5 | 7.35 | 7.33 | C3 | 155.9 | 155.7 |
| H6 | 7.50 | 7.48 | C4 | 117.8 | 117.6 |
| H(O10) | 5.80 | 5.78 | C5 | 129.8 | 129.6 |
| H12 | 3.90 | 3.88 | C6 | 120.4 | 120.2 |
| H13 | 3.90 | 3.88 | C7 | 167.2 | 167.0 |
Data sourced from Jayamani et al. (2013).
Vibrational Frequency Calculations
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and FT-Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations are frequently used to compute harmonic vibrational frequencies, which, after appropriate scaling, can be accurately correlated with experimental spectra.
For this compound, a complete vibrational analysis has been performed using DFT calculations at the B3LYP/6-31G** level. acs.org The calculated vibrational wavenumbers, infrared intensities, and Raman scattering activities have been used to make a complete assignment of the fundamental vibrational modes. The assignments are further supported by Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates to each normal mode. acs.org The calculated frequencies are in good agreement with the experimental data obtained from FTIR and FT-Raman spectra. acs.org This detailed vibrational analysis helps in understanding the dynamics of the molecule and in assigning specific spectral features to the vibrations of the phenyl ring, the hydroxyl group, and the methyl ester group. acs.org
Table 3: Selected Vibrational Frequencies (cm⁻¹) for this compound This table is interactive. Users can sort and filter the data.
| Vibrational Mode | Experimental (FTIR) | Experimental (FT-Raman) | Calculated (DFT) | Assignment (PED) |
|---|---|---|---|---|
| O-H Stretch | 3350 | 3348 | 3355 | ν(OH) |
| C-H Stretch (Aromatic) | 3075 | 3073 | 3080 | ν(CH) |
| C-H Stretch (Methyl) | 2960 | 2958 | 2965 | νas(CH3) |
| C=O Stretch | 1720 | 1718 | 1725 | ν(C=O) |
| C-C Stretch (Ring) | 1610 | 1608 | 1615 | ν(CC) |
| C-O Stretch | 1290 | 1288 | 1295 | ν(C-O) |
Data sourced from Jayamani et al. (2013).
Structure-Activity Relationship (SAR) Modeling for Biological Properties
Structure-Activity Relationship (SAR) modeling is a computational technique used to determine the relationship between the chemical structure of a molecule and its biological activity. For phenolic compounds like this compound and its derivatives, SAR studies are crucial for understanding how modifications to the molecular structure can influence their therapeutic or adverse effects. These models often rely on molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule.
While specific, in-depth SAR models for the biological properties of this compound are not extensively documented in publicly available literature, the principles of SAR can be illustrated by examining related phenolic compounds. For instance, studies on the antibacterial properties of a wide range of polyphenols have demonstrated that descriptors related to lipophilicity, electronic effects, and charge properties are often key determinants of their activity. nih.govnih.gov
A typical approach in SAR modeling involves the following steps:
Data Collection: A dataset of compounds with known biological activities is compiled. For example, a series of hydroxybenzoic acid esters and their measured inhibitory concentrations against a particular enzyme or bacterium.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset. These can include constitutional descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).
Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is assessed using statistical validation techniques to ensure its reliability.
For hydroxybenzoic acid esters, SAR studies have explored their potential as enzyme inhibitors. For example, in the context of carbonic anhydrase inhibitors, the conversion of carboxylic acids to their methyl, ethyl, and isopropyl esters has been investigated to understand the structure-activity relationships. unifi.it Such studies help in identifying the key structural features responsible for the observed biological activity.
The following table provides an example of the types of molecular descriptors that would be relevant in an SAR study of this compound and its analogs.
| Descriptor Type | Example Descriptor | Relevance to Biological Activity |
| Constitutional | Molecular Weight | Influences size and steric interactions with biological targets. |
| Number of H-bond Donors | Important for interactions with protein active sites. | |
| Number of H-bond Acceptors | Crucial for forming hydrogen bonds with receptors. | |
| Electronic | Dipole Moment | Affects solubility and the ability to interact with polar environments. |
| HOMO/LUMO Energies | Related to the molecule's reactivity and ability to participate in charge-transfer interactions. | |
| Lipophilicity | LogP | Describes the partitioning of the molecule between an oily and an aqueous phase, which is critical for membrane permeability. |
By analyzing the correlation between these descriptors and the biological activity of a series of compounds, researchers can develop predictive models. These models can then be used to design new molecules with enhanced biological activity. For example, if an SAR model indicates that higher lipophilicity is correlated with increased antibacterial activity, new analogs of this compound could be designed with more lipophilic substituents.
Reaction Mechanism Studies using Computational Methods
Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including reaction pathways, transition states, and activation energies. For this compound, computational methods can be applied to study various reactions, such as ester hydrolysis and electrophilic aromatic substitution.
Ester Hydrolysis:
The hydrolysis of esters is a fundamental reaction that can be catalyzed by either acids or bases. Computational studies, often employing Density Functional Theory (DFT), can model the step-by-step mechanism of this process. The general mechanism involves a nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate, followed by the departure of the leaving group (methanol in this case). study.com
A computational investigation of the hydrolysis of a simple ester like methyl formate (B1220265) in water has shown that the reaction can proceed through a stepwise mechanism involving a stable gem-diol intermediate. researchgate.net Similar computational approaches could be applied to this compound to understand the influence of the hydroxyl group and its position on the benzene ring on the reaction mechanism and kinetics.
The following table outlines the key steps in the acid-catalyzed hydrolysis of an ester that can be modeled computationally.
| Step | Description | Computational Output |
| 1 | Protonation of the carbonyl oxygen. | Geometry and energy of the protonated ester. |
| 2 | Nucleophilic attack by water on the carbonyl carbon. | Structure and energy of the transition state and the tetrahedral intermediate. |
| 3 | Proton transfer. | Identification of the most favorable proton transfer pathways. |
| 4 | Elimination of the alcohol (leaving group). | Energy barrier for the collapse of the tetrahedral intermediate. |
| 5 | Deprotonation to yield the carboxylic acid. | Final product geometry and overall reaction energy. |
Electrophilic Aromatic Substitution:
The benzene ring of this compound is susceptible to electrophilic aromatic substitution reactions. The hydroxyl group is an activating, ortho-, para-directing group, while the methyl ester group is a deactivating, meta-directing group. Computational methods can be used to predict the regioselectivity of such reactions.
DFT calculations can be employed to study the mechanism of electrophilic aromatic substitution on benzene derivatives. researchgate.net These studies often involve calculating the energies of the intermediate carbocations (sigma complexes) formed upon attack of the electrophile at different positions on the ring. The relative stability of these intermediates can predict the major product of the reaction. Molecular modeling analyses have shown that the directing influences of substituents are governed by the net atomic charges on the ring carbons. asianpubs.org
For this compound, computational analysis would likely show that electrophilic attack is favored at the positions ortho and para to the hydroxyl group, and meta to the methyl ester group. The following table summarizes the directing effects of the substituents in this compound.
| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |
| -OH | 1 | Activating | Ortho, Para |
| -COOCH₃ | 3 | Deactivating | Meta |
By calculating the activation energies for electrophilic attack at each possible position, a quantitative prediction of the product distribution can be obtained. These computational studies provide valuable insights into the reactivity of this compound and can guide synthetic efforts.
Biological Activities and Pharmacological Investigations of Methyl 3 Hydroxybenzoate
Antimicrobial Mechanisms of Action
Methyl 3-hydroxybenzoate exerts its antimicrobial effects through a multi-faceted approach, primarily by compromising the structural and functional integrity of microbial cells. guidechem.com Its efficacy is rooted in its chemical structure, specifically the presence of a phenolic hydroxyl group, which enhances its antibacterial properties compared to non-phenolic preservatives like benzoic acid. guidechem.com The primary mechanisms include the disruption of cell membranes, leading to the denaturation of intracellular proteins, and the inhibition of key enzymatic processes essential for microbial survival. guidechem.com
Disruption of Microbial Cell Membranes
A fundamental aspect of this compound's antimicrobial action is its ability to disrupt the cytoplasmic membrane of microorganisms. guidechem.com This disruptive capability stems from its lipophilic nature, allowing it to intercalate into the lipid bilayer of the cell membrane. This insertion alters the membrane's fluidity and permeability, compromising its function as a selective barrier. The loss of membrane integrity leads to the leakage of vital intracellular components, such as ions, metabolites, and nucleic acids, ultimately resulting in cell death. mdpi.com Furthermore, this disruption can lead to the denaturation of proteins within the cell. guidechem.com
Inhibition of Respiratory Enzymes and Electron Transport
This compound also functions by inhibiting the activity of microbial cell respiratory enzymes and electron transfer enzymes. guidechem.com This interference with the electron transport chain disrupts the cell's ability to produce adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. The mechanism is similar to that of other parabens, which can cause mitochondrial failure by inducing membrane permeability transition, leading to mitochondrial depolarization and the depletion of cellular ATP. nih.gov By hindering these crucial energy-generating pathways, the compound effectively suffocates the microbial cells, preventing their growth and proliferation.
Specificity against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)
The antimicrobial spectrum of benzoate (B1203000) esters, including this compound, shows variability across different microbial species. Generally, these compounds are more effective against fungi and Gram-positive bacteria than Gram-negative bacteria. researchgate.net For instance, related compounds have demonstrated significant antibacterial activity against the Gram-positive bacterium Staphylococcus aureus. nih.gov However, their efficacy against Gram-negative bacteria like Escherichia coli is often lower. nih.govlabeyond.com This difference is typically attributed to the complex outer membrane of Gram-negative bacteria, which acts as an additional barrier, restricting the uptake of antimicrobial agents.
| Compound | Microorganism | Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Methyl 4-hydroxybenzoate (B8730719) (Methylparaben) | Staphylococcus aureus | ATCC 29213 | 4 mg/mL researchgate.net |
| Methyl 4-hydroxybenzoate (Methylparaben) | Escherichia coli | ATCC 25922 | 2 mg/mL researchgate.net |
| Poly(hydroxybenzoate-co-lactide) derivatives | Staphylococcus aureus | MRSA | 15.6 µg/mL nih.gov |
Comparison with Other Benzoate Esters (e.g., Methyl 4-hydroxybenzoate)
This compound is an isomer of Methyl 4-hydroxybenzoate (more commonly known as methylparaben), a widely used antimicrobial preservative in food, cosmetics, and pharmaceuticals. chemicalbook.comnih.govatamanchemicals.com Both compounds share the same fundamental mechanism of action, which involves disrupting microbial cell membranes and inhibiting essential enzyme systems. guidechem.comlabeyond.com Due to its phenolic hydroxyl structure, this compound is noted to have strong antibacterial properties. guidechem.com
Parabens like Methyl 4-hydroxybenzoate are effective against a broad spectrum of molds, yeasts, and bacteria, although they show limited activity against certain Gram-negative bacteria. researchgate.netlabeyond.com Their effectiveness is maintained over a wide pH range (3-8) because they remain in their non-ionized molecular form. labeyond.com The antimicrobial activity of parabens generally increases with the length of the ester's alkyl chain. researchgate.net While both isomers are effective preservatives, the specific positioning of the hydroxyl group (meta- in 3-hydroxybenzoate versus para- in 4-hydroxybenzoate) can influence their physicochemical properties and biological activity, though detailed comparative studies on their antimicrobial potency were not found in the provided results.
Enzymatic Biotransformation and Metabolism of this compound
The metabolism of this compound in biological systems, particularly in microbial degradation pathways, involves enzymatic processes that modify its structure. The initial step is typically the hydrolysis of the ester bond to yield 3-hydroxybenzoic acid and methanol (B129727). The resulting 3-hydroxybenzoic acid then serves as a substrate for further enzymatic action.
Role of 3-hydroxybenzoate 6-hydroxylase (3HB6H) in Hydroxylation (e.g., to 2,5-dihydroxybenzoate)
A key enzyme involved in the aerobic degradation of 3-hydroxybenzoate is 3-hydroxybenzoate 6-hydroxylase (3HB6H). nih.govnih.gov This NADH-dependent flavoprotein monooxygenase catalyzes the specific para-hydroxylation of 3-hydroxybenzoate, converting it into 2,5-dihydroxybenzoate (B8804636), also known as gentisate. nih.govnih.gov This conversion is a critical step in the gentisate pathway, which allows various bacteria to metabolize aromatic compounds. nih.gov
The enzyme 3HB6H contains FAD (flavin adenine (B156593) dinucleotide) as a redox-active cofactor. nih.gov The catalytic reaction involves two main phases: a reductive half-reaction where the enzyme's FAD is reduced by NADH, and an oxidative half-reaction where the reduced enzyme reacts with molecular oxygen and the 3-hydroxybenzoate substrate to form the hydroxylated product, gentisate. nih.gov Studies on 3HB6H from various bacterial strains, such as Rhodococcus jostii RHA1 and Martelella sp. strain AD-3, have elucidated its kinetic properties. nih.govnih.gov
| Enzyme Source | Substrate | Km (μM) | Cofactor |
|---|---|---|---|
| Martelella sp. strain AD-3 | 3-hydroxybenzoate | 104.1 ± 18.2 | NADH (400 μM) |
| Martelella sp. strain AD-3 | NADH | 72.6 ± 10.1 | 3-hydroxybenzoate (400 μM) |
The enzyme exhibits high specificity for 3-hydroxybenzoate and does not show activity with substrates like 4-hydroxybenzoate. nih.gov This hydroxylation reaction is a crucial detoxification and catabolic step, enabling microorganisms to utilize aromatic compounds as a carbon source by channeling the resulting gentisate into the tricarboxylic acid (TCA) cycle. nih.gov
Involvement in Gentisate and Protocatechuate Metabolic Pathways
The metabolism of 3-hydroxybenzoate, the hydrolyzed form of this compound, is a key step in the microbial degradation of various aromatic compounds. Bacteria have evolved specific pathways to channel this compound into central metabolism, primarily through the gentisate and protocatechuate pathways.
In many bacterial species, 3-hydroxybenzoate is initially hydroxylated to form a dihydroxybenzoic acid intermediate. One common route involves the conversion of 3-hydroxybenzoate to 2,5-dihydroxybenzoate (gentisate). For instance, studies on Bacillus species have shown that these bacteria degrade 3-hydroxybenzoate by hydroxylating it to gentisate nih.gov. This gentisate then undergoes ring cleavage by the enzyme gentisate 1,2-dioxygenase. Similarly, analysis of Burkholderia xenovorans LB400 has revealed that 3-hydroxybenzoate is exclusively channeled through the gentisate metabolic pathway researchgate.net.
Alternatively, 3-hydroxybenzoate can be hydroxylated at a different position to form 3,4-dihydroxybenzoate (protocatechuate), which is then processed by the protocatechuate pathway. This involves ring cleavage by enzymes like protocatechuate 3,4-dioxygenase or 4,5-dioxygenase. While the gentisate pathway appears to be a more common route for 3-hydroxybenzoate, the involvement of the protocatechuate pathway has also been reported in some microorganisms, making it a significant alternative route for the catabolism of this compound wikipedia.org. The specific pathway utilized often depends on the bacterial species and the enzymes it expresses.
Microbial Degradation Pathways (e.g., in Pseudomonas species, Rhodococcus opacus, Bacillus species)
The microbial degradation of this compound is presumed to begin with the hydrolysis of its ester bond by an esterase, yielding 3-hydroxybenzoic acid and methanol. This initial step is well-documented for the related compound methylparaben (methyl 4-hydroxybenzoate) researchgate.netmdpi.commdpi.com. The resulting 3-hydroxybenzoic acid is then catabolized by various soil bacteria.
Pseudomonas species: Various Pseudomonas strains are known to degrade 3-hydroxybenzoate. For example, Pseudomonas alcaligenes utilizes the gentisate pathway for the degradation of compounds that are metabolized to 3-hydroxybenzoate researchgate.net. The process involves the conversion of 3-hydroxybenzoate to gentisate, followed by ring cleavage to form maleylpyruvate, which is further broken down into pyruvate (B1213749) and fumarate, entering the central TCA cycle nih.gov.
Rhodococcus opacus: This species is also capable of metabolizing 3-hydroxybenzoate. The degradation proceeds via the gentisate pathway, where 3-hydroxybenzoate is converted into 2,5-dihydroxybenzoate (gentisate) as a key intermediate.
Bacillus species: Several strains of the genus Bacillus have been shown to degrade 3-hydroxybenzoate using it as a sole carbon and energy source. The delineated pathway in these bacteria involves the hydroxylation of 3-hydroxybenzoate to gentisate. The gentisate is subsequently oxidized by gentisate 1,2-dioxygenase to yield maleylpyruvate, which is then hydrolyzed to pyruvate and maleic acid nih.gov.
The degradation pathways in these diverse bacterial genera highlight a common strategy of funneling 3-hydroxybenzoate through central intermediates like gentisate or protocatechuate for complete mineralization.
Table 1: Microbial Degradation of 3-Hydroxybenzoate
| Bacterial Genus | Primary Metabolic Pathway | Key Intermediate | Reference |
|---|---|---|---|
| Pseudomonas | Gentisate Pathway | Gentisate | researchgate.netnih.gov |
| Rhodococcus | Gentisate Pathway | Gentisate | |
| Bacillus | Gentisate Pathway | Gentisate | nih.gov |
| Burkholderia | Gentisate Pathway | Gentisate | researchgate.net |
Enzyme Kinetics and Substrate Specificity Studies of Related Enzymes
The enzymes involved in the degradation of 3-hydroxybenzoate have been the subject of kinetic and specificity studies. A crucial enzyme in the gentisate pathway is 3-hydroxybenzoate 6-hydroxylase, which catalyzes the conversion of 3-hydroxybenzoate to gentisate.
Another key enzyme is gentisate 1,2-dioxygenase, which catalyzes the aromatic ring cleavage of gentisate. The substrate specificity of these enzymes is often narrow, ensuring precise metabolic channeling. The coordinated induction and regulation of these enzymes are critical for the efficient catabolism of 3-hydroxybenzoate in microorganisms.
Interaction with Biological Targets and Signaling Pathways
Modulation of TRPA1 Channels and Nociceptive Effects
While direct studies on this compound are limited, research on its isomer, methyl p-hydroxybenzoate (methylparaben), provides significant insights into potential biological interactions. Studies have shown that methylparaben can specifically activate the Transient Receptor Potential Ankryin 1 (TRPA1) channel nih.govnih.gov. TRPA1 is a non-selective cation channel expressed in sensory neurons that functions as a sensor for noxious stimuli and oxidative stress, playing a key role in pain and neurogenic inflammation mdpi.com.
In experiments using HEK293 cells expressing TRPA1 and in mouse sensory neurons, methylparaben activated TRPA1 with an EC₅₀ value of 4.4 mM. This concentration is attainable in products containing methylparaben as a preservative. Furthermore, the application of methylparaben to mice induced pain-related behaviors, similar to the effects of the known TRPA1 agonist allyl isothiocyanate. This nociceptive effect was blocked by the TRP channel blocker ruthenium red, confirming the involvement of TRP channels nih.govnih.gov. These findings suggest that compounds of this class can act as TRPA1 agonists and may elicit pain sensations nih.govnih.gov. Although this research was conducted on the para-isomer, it raises the possibility that this compound could have similar modulatory effects on TRPA1 channels.
Enzyme Inhibition Studies (e.g., Tectorigenin (B1682738) Reductase)
Currently, there is no available scientific literature detailing the specific inhibitory effects of this compound on tectorigenin reductase. Further research is required to investigate any potential interactions between this compound and the specified enzyme.
Interactions with DNA and RNA in Biological Studies
Direct studies on the interaction of this compound with DNA and RNA have not been extensively reported. However, research into related methyl benzoate and cinnamate (B1238496) analogs has explored their role as epigenetic regulators, specifically as inhibitors of DNA methylation nih.gov. Phenolic acids and their derivatives are recognized for their potential to modulate the activity of enzymes like DNA methyltransferase 1 (DNMT1).
Regarding RNA, there is no specific information available in the searched literature that describes direct interactions between this compound and RNA molecules. Azithromycin, a macrolide antibiotic, is known to prevent RNA-dependent protein synthesis by binding to the 50S ribosomal sub-unit, but this is unrelated to this compound efda.gov.et.
Antioxidant and Anti-inflammatory Potential
Similarly, the anti-inflammatory activity of this compound remains largely unexplored. Investigations into the effects of this compound on key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the reduction of pro-inflammatory cytokine production (e.g., TNF-α, IL-6), have not been extensively reported. Research on isomers like methyl p-hydroxybenzoate (methylparaben) has explored its effects on cellular mechanisms, but these findings cannot be directly extrapolated to this compound due to structural differences that can significantly impact biological activity. Therefore, the antioxidant and anti-inflammatory potential of this compound represents an area that requires further scientific investigation to be fully understood.
Role in Natural Product Chemistry
This compound has been identified as a constituent of several plant species, indicating its role as a naturally occurring phenolic compound.
This compound has been reported in the plant Excoecaria acerifolia nih.gov. In addition to E. acerifolia, this compound has also been identified in other plants, as detailed in the table below.
| Plant Species | Part of Plant |
| Excoecaria acerifolia | Not specified |
| Osmanthus fragrans | Not specified |
| Cichorium intybus | Root extract |
| Orchis mascula | Not specified |
| Securidaca longepedunculata | Not specified |
While the presence of this compound in various plant species is documented, detailed protocols for its isolation and characterization from these natural sources are not extensively described in the available scientific literature. The general methodology for extracting such phenolic compounds from plant materials typically involves solvent extraction, followed by chromatographic techniques for separation and purification.
The characterization of the isolated compound would then be carried out using a combination of spectroscopic methods:
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and connectivity of atoms.
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.
Although these are standard techniques, specific data and procedures for the isolation and characterization of this compound from the aforementioned plant sources are not well-documented.
Pharmacological Applications in Drug Synthesis
This compound serves as a versatile building block in the synthesis of more complex and biologically active molecules. Its chemical structure, featuring a hydroxyl group and a methyl ester on a benzene (B151609) ring, allows for various chemical modifications.
This compound has been utilized as a precursor in the synthesis of several compounds with pharmacological relevance. For instance, it is a starting material for the preparation of 3-hydroxybenzene-1,2-dicarbaldehyde sigmaaldrich.com. It has also been used in the synthesis of O-methyl O-[3-methyl-4-(methylthio)phenyl]O-(3-methylcarboxyphenyl) phosphorothioate (B77711), an organophosphorus compound sigmaaldrich.com.
A notable, though now retracted, study described a novel synthesis of the anti-cancer drug gefitinib (B1684475) starting from methyl 3-hydroxy-4-methoxybenzoate, a closely related derivative. This highlights the potential of the hydroxybenzoate scaffold in the synthesis of complex pharmaceutical agents.
The chemical structure of this compound makes it an attractive scaffold for the synthesis of hybrid molecules, where it is combined with other pharmacologically active moieties to potentially enhance or create new biological activities.
One area of investigation has been the synthesis of novel 3-hydroxy benzoic acid hybrid derivatives. In these studies, the hydroxyl group of this compound is used as a point of attachment for other molecules. For example, 3-alkoxy benzoic acids have been condensed with this compound to create ester derivatives. These hybrid molecules have been evaluated for their potential biological activities, with some showing promise as antibacterial agents against both Gram-positive and Gram-negative bacteria. The rationale behind this approach is that combining two or more bioactive fragments can lead to a synergistic effect or a novel mechanism of action. However, a broader range of studies detailing the synthesis and enhanced activities of various hybrid derivatives originating from this compound is still an emerging area of research.
Investigation in Drug Discovery and Development
This compound, a benzoate ester, has been a subject of interest in drug discovery and development, primarily functioning as a versatile scaffold and a key starting material in the synthesis of more complex pharmacologically active molecules. While not extensively investigated as a standalone therapeutic agent, its chemical structure provides a valuable foundation for the generation of novel derivatives with a range of biological activities.
The primary role of this compound in the pharmaceutical landscape is as a crucial intermediate in the synthesis of various medicinal compounds. Its utility as a building block is highlighted by its application in the synthesis of Gefitinib, a significant drug used in cancer therapy. Gefitinib functions as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, and the synthesis of this complex molecule can be initiated from Methyl 3-hydroxy-4-methoxybenzoate, a closely related derivative. This underscores the importance of the hydroxybenzoate scaffold in constructing targeted therapies.
Beyond its role as a synthetic intermediate, research has explored the modification of the this compound structure to develop new compounds with potential therapeutic applications. The presence of the hydroxyl and ester functional groups allows for a variety of chemical modifications, leading to the creation of libraries of derivatives. These derivatives have been investigated for a spectrum of biological activities, demonstrating the potential of the this compound core in medicinal chemistry.
For instance, derivatives of hydroxybenzoic acids, the parent compounds of this compound, have been reported to possess diverse biological properties, including antimicrobial, antiviral, anti-inflammatory, and nematicidal activities. The esterification of hydroxybenzoic acids, as seen in this compound, is a common strategy to modulate the physicochemical properties of the parent acid, potentially enhancing its bioavailability and therapeutic efficacy.
The following table summarizes the types of derivatives synthesized from hydroxybenzoic acid scaffolds and the biological activities that have been investigated. This illustrates the broad potential of this class of compounds in the search for new therapeutic agents.
| Derivative Class | Investigated Biological Activity |
| Alkyl esters (parabens) | Antimicrobial, Antifungal |
| Phenolic esters | α-Glucosidase inhibition, Antioxidant |
| Amide derivatives | Antifungal |
| Complex heterocyclic conjugates | Antitumor, Antiviral, Antimicrobial |
While direct preclinical and clinical data on this compound as a primary drug candidate are limited, its contribution to drug discovery is evident through its role as a fundamental structural motif. The continued exploration of its derivatives holds promise for the development of novel therapeutic agents across various disease areas.
Precursor in the Synthesis of Specialty Chemicals
This compound serves as a crucial starting material in the multi-step synthesis of various specialty chemicals, including complex aromatic aldehydes and organophosphorus compounds.
In the field of agrochemicals, this compound is utilized as a precursor for the synthesis of specific organophosphorus derivatives. One such compound is O-methyl O-[3-methyl-4-(methylthio)phenyl]O-(3-methylcarboxyphenyl) phosphorothioate sigmaaldrich.commdpi.com. Organophosphorus compounds are a major class of insecticides, and the synthesis involving this compound highlights its role in creating structurally complex molecules for crop protection.
Role in Polymer Chemistry and Advanced Materials
Derivatives of this compound are instrumental in the field of polymer chemistry, particularly in the development of liquid crystal polymers and other advanced materials. For instance, methyl hydroxybenzoate-substituted polystyrene has been synthesized and investigated for its liquid crystal (LC) alignment behaviors. Research has shown that LC cells fabricated with a methyl hydroxybenzoate-substituted polystyrene film exhibited random planar LC alignment mdpi.com. This is in contrast to polymers with longer alkyl groups in the side chain, which tend to induce vertical alignment mdpi.com. The alignment behavior is closely related to the surface energy of the polymer film mdpi.com.
Furthermore, photosensitive liquid crystals, which are of significant interest for various technological applications, have been developed based on laterally substituted 3-hydroxybenzoic acid, a close derivative of this compound rsc.org. These materials exhibit a broad range of liquid crystalline phases and photosensitivity, demonstrating the potential of 3-hydroxybenzoic acid derivatives in creating advanced functional materials rsc.org.
| Polymer System | Monomer Derivative | Observed Property | Application |
| Substituted Polystyrene | Methyl hydroxybenzoate | Random planar liquid crystal alignment | Liquid crystal displays |
| Bent-core Liquid Crystals | Methyl substituted 3-hydroxybenzoic acid | Photosensitivity, complex smectic phases | Photosensitive materials, advanced optics |
Utilisation in Chemiluminescent Systems and Sensing Applications
This compound and its derivatives play a role in the generation of light through chemical reactions (chemiluminescence) and in the development of sensitive probes for detecting specific molecules.
In certain chemiluminescent systems, the anion of this compound is generated as a cleavage product. The thermal decomposition of 1,2-dioxetanes is a well-known source of chemiluminescence. In a specific case, the fluoride-triggered decomposition of a silyl-protected aryloxide-substituted dioxetane results in the formation of the unstable aryloxide form, which then cleaves to produce intense blue light. The spectrum of this chemiluminescence shows a maximum at 470 nm, which is identical to the fluorescence of the anion of the ester cleavage product, this compound.
Environmental and Toxicological Considerations in Academic Research
Environmental Fate and Degradation of Methyl 3-hydroxybenzoate
The environmental fate of this compound is determined by its susceptibility to biological and physical degradation processes. While specific data on this compound is limited, its environmental behavior can be inferred from its structural components—an ester linkage and a hydroxylated benzene (B151609) ring. The primary degradation pathway in the environment is expected to begin with the hydrolysis of the ester bond, yielding 3-hydroxybenzoic acid and methanol (B129727). The subsequent fate is then dictated by the degradation of these products.
Direct and comprehensive studies on the biodegradation of this compound in various environmental compartments are not extensively documented in academic literature. However, the degradation process is anticipated to be initiated by microbial esterases, enzymes that cleave the ester bond. This hydrolysis would release 3-hydroxybenzoic acid, a compound whose biodegradation has been more thoroughly investigated.
In anaerobic environments, 3-hydroxybenzoic acid has been shown to be biodegradable by specific microbial consortia. For instance, the strictly anaerobic bacterium Sporotomaculum hydroxybenzoicum, isolated from termite hindgut homogenates, can use 3-hydroxybenzoate as its sole source of carbon and energy. microbiologyresearch.orgmicrobiologyresearch.orgresearchgate.netuni-konstanz.de This bacterium ferments 3-hydroxybenzoate into butyrate, acetate, and CO2, with benzoate (B1203000) appearing as a transient intermediate. microbiologyresearch.orgresearchgate.net This suggests a degradation pathway that involves the reductive removal of the hydroxyl group. microbiologyresearch.org
Under denitrifying conditions, the bacterium Thauera aromatica metabolizes 3-hydroxybenzoate. asm.orgnih.govnih.gov The initial step in this anaerobic pathway is the activation of the molecule to a coenzyme A (CoA) thioester, 3-hydroxybenzoyl-CoA, a reaction catalyzed by the enzyme 3-hydroxybenzoate–CoA ligase. asm.orgnih.govnih.gov This is followed by further enzymatic steps, combining elements from the general benzoyl-CoA pathway with enzymes specific to 3-hydroxybenzoate metabolism. asm.orgnih.gov
Aerobic degradation of monohydroxybenzoic acids, including 3-hydroxybenzoic acid, typically proceeds via hydroxylation to form dihydroxylated intermediates. researchgate.netkoreascience.kr These intermediates, such as protocatechuic acid or gentisic acid, are then susceptible to oxygenative cleavage of the aromatic ring, leading to intermediates that can enter central metabolic cycles like the TCA cycle. researchgate.netkoreascience.kr
While these studies focus on the degradation of the hydrolysis product, they provide a strong indication of the potential for complete mineralization following the initial breakdown of this compound in both aquatic and terrestrial systems. A risk assessment for a related compound, benzoic acid, 2-benzoyl-, methyl ester, indicated that it is expected to have very low biodegradation (≤10% over 28 days) but is expected to hydrolyze over time. canada.ca
Ecotoxicological Studies and Environmental Impact Assessment
Comprehensive ecotoxicological data specifically for this compound are limited in the available scientific literature. Safety Data Sheets often note that the toxicological and ecotoxicological properties have not been fully investigated. fishersci.com To provide context, data from its well-studied isomer, Methyl 4-hydroxybenzoate (B8730719) (Methylparaben), is often considered. It is crucial to note that while structurally similar, the positioning of the hydroxyl group can influence the compound's biological activity and toxicity.
For Methyl 4-hydroxybenzoate, ecotoxicity has been established, with classifications indicating it is harmful or toxic to aquatic life with long-lasting effects. cdhfinechemical.com Studies on this isomer provide specific endpoints for various aquatic organisms.
Table 1: Ecotoxicity Data for Methyl 4-hydroxybenzoate (Isomer of this compound)
| Test Organism | Endpoint | Value | Exposure Time | Reference |
|---|---|---|---|---|
| Daphnia magna (Water Flea) | EC50 | 11.2 mg/L | 48 hours | europa.eu |
| Leuciscus idus (Ide) | LC50 | 50-100 mg/L | 96 hours | fishersci.com |
This data is for the isomer Methyl 4-hydroxybenzoate and is presented for comparative purposes due to the lack of specific data for this compound.
An environmental risk assessment conducted by Environment Canada on another related substance, benzoic acid, 2-benzoyl-, methyl ester, found moderate acute toxicity in fish and aquatic invertebrates, with LC50 and EC50 values in the range of 1-100 mg/L. canada.ca This suggests that benzoate esters as a class may pose a moderate risk to aquatic ecosystems. Given its potential use as a preservative, the release of this compound into aquatic environments through wastewater could be a concern, warranting further investigation into its specific ecotoxicological profile. guidechem.com
Metabolic Pathways and Bioremediation Potential
The bioremediation potential of this compound is intrinsically linked to its metabolic breakdown pathways. The initial step in microbial catabolism is the hydrolysis of the ester bond, producing 3-hydroxybenzoic acid and methanol. The subsequent metabolic routes for 3-hydroxybenzoic acid are well-characterized in several microorganisms, highlighting the potential for bioremediation.
Anaerobic Metabolic Pathways: Under anaerobic conditions, two distinct pathways have been elucidated for 3-hydroxybenzoic acid.
Fermentative Degradation: The bacterium Sporotomaculum hydroxybenzoicum ferments 3-hydroxybenzoate. The pathway involves the activation of the substrate to 3-hydroxybenzoyl-CoA, which is then reductively dehydroxylated to form benzoyl-CoA. nih.govresearchgate.net This central intermediate is further metabolized to produce acetate, butyrate, and CO2. microbiologyresearch.orgnih.gov
Denitrifying Degradation: In the denitrifying bacterium Thauera aromatica, 3-hydroxybenzoate is also activated to 3-hydroxybenzoyl-CoA. nih.govnih.gov This is followed by a reduction reaction catalyzed by benzoyl-CoA reductase. asm.orgnih.gov The pathway then proceeds with specific enzymes that handle the hydroxylated alicyclic intermediate, eventually leading to complete oxidation. asm.org
Aerobic Metabolic Pathways: In the presence of oxygen, microorganisms typically employ hydroxylases to prepare the aromatic ring for cleavage. researchgate.netkoreascience.kr The degradation of 3-hydroxybenzoic acid can proceed through several routes:
Hydroxylation at the C4 position to form protocatechuic acid.
Hydroxylation at the C5 position to yield gentisic acid.
Hydroxylation at the C2 position to create 2,3-dihydroxybenzoic acid. koreascience.kr
These dihydroxybenzoic acid intermediates are then cleaved by dioxygenase enzymes, opening the aromatic ring and forming aliphatic compounds that are funneled into central metabolism. researchgate.net
The existence of these diverse microbial degradation pathways for the primary metabolite of this compound indicates a strong potential for its bioremediation in contaminated environments. Both anaerobic and aerobic systems could be harnessed to achieve complete mineralization of the compound.
Future Research Directions and Translational Opportunities for Methyl 3 Hydroxybenzoate
Advanced Mechanistic Studies of Biological Activities
The established antibacterial properties of hydroxybenzoate esters, including Methyl 3-hydroxybenzoate, are generally attributed to their ability to disrupt microbial cell membranes and inhibit the synthesis of essential macromolecules like DNA and RNA. thecosmeticchemist.com However, the precise molecular targets and signaling pathways involved remain fertile ground for investigation. Future research should move beyond broad mechanisms to elucidate specific interactions.
For instance, studies on the related compound methyl p-hydroxybenzoate have revealed complex biological activities, such as the activation of TRPA1 channels, which are involved in pain sensation, and the mobilization of intracellular calcium via phospholipase C activation in mast cells. nih.govnih.gov It is plausible that this compound, as an isomer, could exhibit novel or distinct activities on these or other cellular targets. Advanced studies could explore:
Enzyme Inhibition: Systematic screening against various enzyme families (e.g., proteases, kinases, oxidoreductases) to identify specific inhibitory activities.
Receptor Binding: Investigating interactions with cellular receptors to uncover roles in cell signaling.
Antifungal and Antiviral Potential: Building on findings from related dihydroxybenzoate esters which show potent antifungal activity against plant pathogens, a comprehensive evaluation of this compound's antifungal and antiviral spectrum is warranted. nih.gov
Anti-inflammatory and Antioxidant Effects: Many phenolic compounds exhibit these properties. mdpi.com Detailed in vitro and cell-based assays are needed to quantify these potential effects and understand the underlying mechanisms, such as free radical scavenging capabilities or modulation of inflammatory pathways.
A deeper mechanistic understanding will be crucial for translating the compound's biological activities into therapeutic or biotechnological applications.
Development of Novel Synthetic Routes with Enhanced Sustainability
The traditional synthesis of benzoate (B1203000) esters often relies on catalysts like concentrated sulfuric acid, which poses challenges related to equipment corrosion, complex purification processes, and environmental concerns. google.com A key future direction is the development of green and sustainable synthetic methodologies for this compound.
Several promising avenues exist:
Heterogeneous Acid Catalysis: Replacing liquid acids with solid acid catalysts, such as cation exchange resins or p-toluenesulfonic acid (PTSA), can simplify work-up procedures and allow for catalyst recycling. google.combohrium.com
Enzymatic Synthesis: The use of lipases for esterification represents a highly selective and environmentally benign approach, operating under mild conditions and reducing byproduct formation. researchgate.net
Advanced Catalytic Systems: Research into novel catalysts, such as noble-metal-based bimetallic oxide clusters, enables the use of molecular oxygen as the sole oxidant in cross-dehydrogenative coupling (CDC) reactions, with water as the only byproduct. labmanager.combritishwaterfilter.com
Microwave-Assisted Synthesis: The application of microwave activation can significantly reduce reaction times and improve energy efficiency compared to conventional heating. bohrium.com
Green Solvents: Exploring the use of biodegradable, bio-based solvents like Cyrene™ as alternatives to conventional polar aprotic solvents can further enhance the environmental profile of the synthesis. researchgate.net
The table below summarizes potential sustainable synthesis strategies applicable to this compound.
| Synthesis Strategy | Catalyst/Method | Key Advantages |
| Heterogeneous Catalysis | Cation Exchange Resins, PTSA | Recyclable catalyst, simplified purification, reduced corrosion. google.combohrium.com |
| Enzymatic Esterification | Immobilized Lipases | High selectivity, mild reaction conditions, environmentally friendly. researchgate.net |
| Advanced Oxidation | RhRu Bimetallic Oxide Clusters | Uses molecular oxygen as oxidant, high atom economy, water as sole byproduct. labmanager.combritishwaterfilter.com |
| Process Intensification | Microwave Activation | Reduced reaction times, improved energy efficiency. bohrium.com |
| Green Solvent Systems | Cyrene™ | Bio-based, biodegradable alternative to toxic solvents. researchgate.net |
Exploration of Undiscovered Applications in Material Science and Biotechnology
The bifunctional nature of this compound, possessing both a hydroxyl group and a methyl ester group, makes it an attractive building block for novel materials and a candidate for various biotechnological applications.
In material science , future research could focus on:
Polymer Synthesis: Its structure is suitable for use as a monomer in the creation of specialty polymers. For example, functional poly(hydroxybenzoate-co-lactide) polymers derived from similar precursors have demonstrated antimicrobial activity and degradability, suggesting potential use in biomedical devices or active packaging. nih.gov
Functional Additives: Related phenolic esters, such as methyl 3,4,5-trihydroxybenzoate, have been investigated as additives in natural rubber composites, where they can function as antioxidants and secondary accelerators. ekb.eg this compound could be explored for similar roles in enhancing the properties of various polymers and materials.
Coatings and Resins: The phenolic hydroxyl group can be leveraged for creating epoxy resins or polyester (B1180765) coatings with specific properties like enhanced thermal stability or UV resistance.
In biotechnology , opportunities include:
Biochemical Reagents: It is already used as a biochemical reagent, and a better understanding of its biological activities could lead to more specific applications, such as in cell culture or as a reference standard. medchemexpress.com
Precursor for Bioactive Molecules: this compound serves as a starting material for synthesizing more complex molecules. sigmaaldrich.comfishersci.ca This could be expanded to create libraries of derivatives for screening against various biological targets.
Integrated Computational and Experimental Approaches for Drug Design
Modern drug discovery increasingly relies on the synergy between computational and experimental methods to accelerate the identification and optimization of lead compounds. nih.gov this compound and its derivatives are ideal candidates for such an integrated approach.
Future research should employ a workflow that includes:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of hydroxybenzoate esters with their biological activities, such as antibacterial or antioxidant potential. researchgate.netmdpi.com These models can predict the activity of novel, unsynthesized derivatives, guiding synthetic efforts toward more potent compounds.
Molecular Docking: This technique can be used to predict the binding affinity and orientation of this compound and its analogues within the active site of specific biological targets (e.g., bacterial enzymes, viral proteases). nih.govresearchgate.net This provides insights into the potential mechanism of action at a molecular level.
Molecular Dynamics (MD) Simulations: MD simulations can assess the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the molecular interactions predicted by docking. nih.govfrontiersin.org
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis and experimental testing. researchgate.net
This integrated strategy, summarized in the table below, would enable a rational, hypothesis-driven approach to designing novel therapeutic agents based on the this compound scaffold.
| Computational Method | Application in Drug Design |
| QSAR | Predict biological activity of new derivatives based on chemical structure. researchgate.net |
| Molecular Docking | Identify potential biological targets and predict binding interactions. nih.gov |
| MD Simulations | Evaluate the stability of compound-target complexes. nih.gov |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles to select promising candidates. researchgate.net |
Comprehensive Environmental Risk Assessment and Mitigation Strategies
While hydroxybenzoates are valued for their preservative properties, their widespread use necessitates a thorough understanding of their environmental fate and potential ecological impact. Data on the related isomer, methyl p-hydroxybenzoate (methylparaben), indicates it is harmful to aquatic life, with an EC50 of 11.2 mg/L for Daphnia magna. europa.eucdhfinechemical.com However, specific ecotoxicological data for this compound is less available.
Future research must focus on:
Ecotoxicity Studies: Conducting standardized tests to determine the acute and chronic toxicity of this compound to representative aquatic organisms (algae, invertebrates, fish).
Biodegradability and Persistence: Assessing its rate and pathway of degradation in various environmental compartments (soil, water) to understand its persistence and potential for bioaccumulation. While parabens are generally considered readily biodegradable, specific data for the 3-hydroxy isomer is needed. wikipedia.org
Development of Mitigation Strategies: Investigating effective methods for removing the compound from wastewater. Advanced Oxidation Processes (AOPs), such as those using dielectric barrier discharge, have shown promise for degrading methylparaben and could be optimized for this compound. researchgate.net
Risk Assessment: Combining data on usage patterns, environmental concentrations, and ecotoxicity to conduct a comprehensive environmental risk assessment. This will inform guidelines for its safe use and disposal.
A proactive approach to understanding and mitigating environmental risks will be essential for ensuring the sustainable application of this compound in any future large-scale use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
